![molecular formula C11H21NO2 B13179625 2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B13179625.png)
2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid is a chemical compound with a piperidine ring structure. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of organic bases and catalysts such as alkali metal halides (e.g., sodium iodide, potassium iodide) and phase transfer catalysts (e.g., tetraalkyl/aryl ammonium halides/hydroxides) .
Industrial Production Methods
Industrial production of this compound may involve optimized processes to ensure high yield and purity. These processes often utilize novel intermediates and improved reaction conditions to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a selective histamine H1 receptor antagonist, blocking the action of histamine and thereby reducing allergic responses . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bilastine: A selective histamine H1 receptor antagonist used for treating allergic rhinitis and urticaria.
Piperine: An alkaloid with antioxidant, anti-inflammatory, and anticancer properties.
Uniqueness
2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid is unique due to its specific piperidine ring structure and its potential applications in various fields. Unlike some similar compounds, it may offer distinct advantages in terms of its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H21NO2 |
|---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
2-(1-propan-2-ylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C11H21NO2/c1-8(2)12-6-4-10(5-7-12)9(3)11(13)14/h8-10H,4-7H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
GXNWFQZIAFLAQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC(CC1)C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


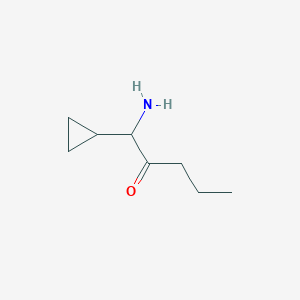
![7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)
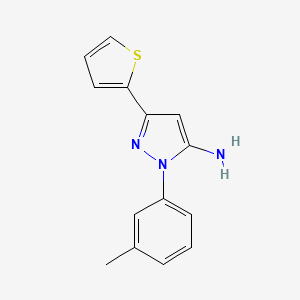
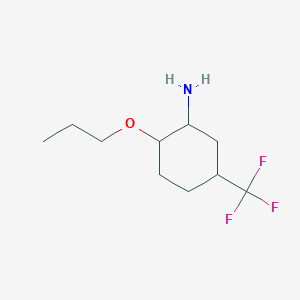
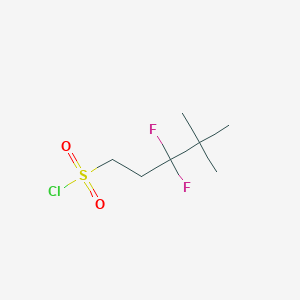

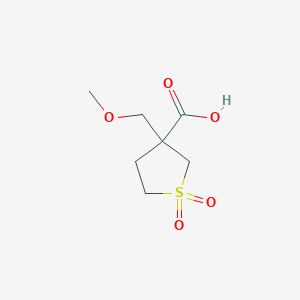
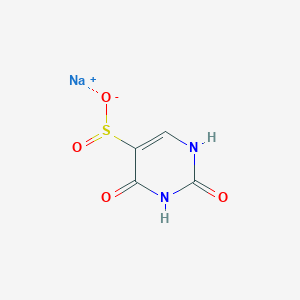
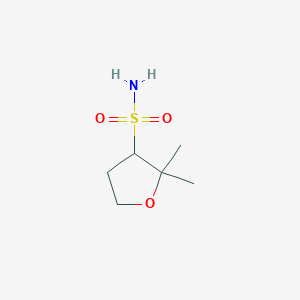
![4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol](/img/structure/B13179603.png)
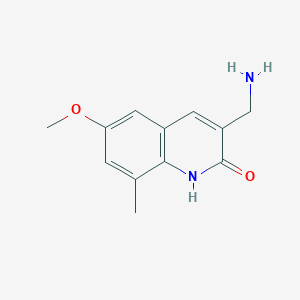
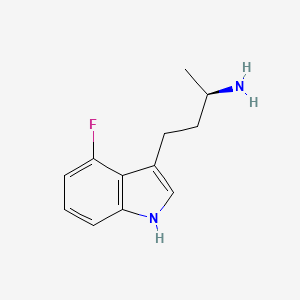
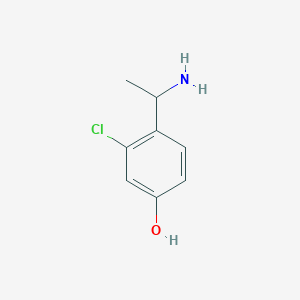
![1-[2-(2-bromophenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13179622.png)
